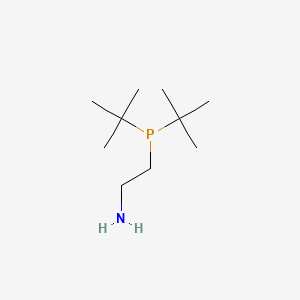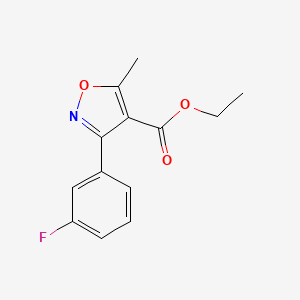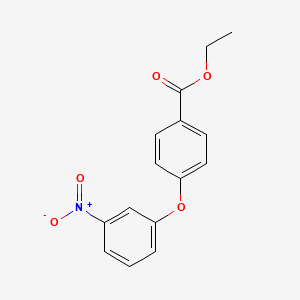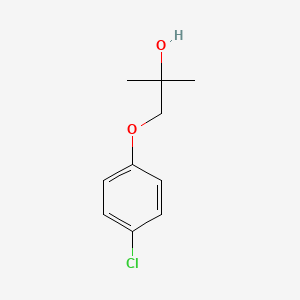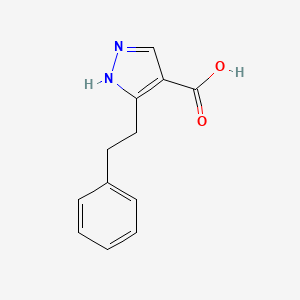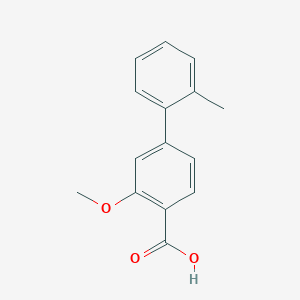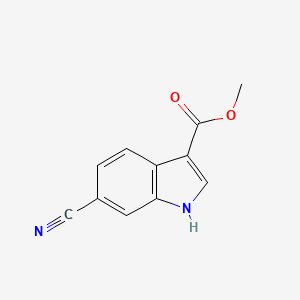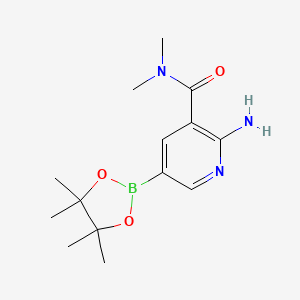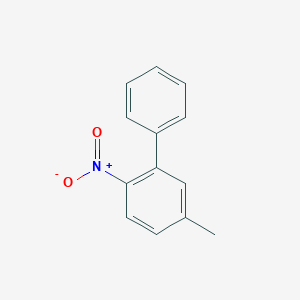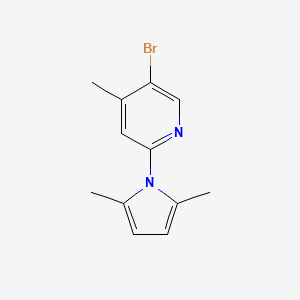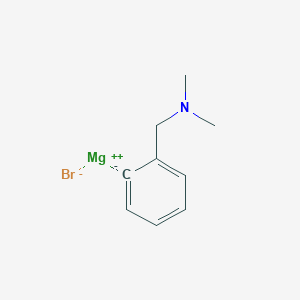![molecular formula C8H4BrF3N2 B6327086 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1092579-98-0](/img/structure/B6327086.png)
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .
Synthesis Analysis
Trifluoromethylpyridines, including “5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, are synthesized using various methods. One common method involves the use of a palladium-catalyzed α-arylation of a Refomatsky reagent . Another method involves regioselective deprotonation with LDA followed by trapping with carbon dioxide .Molecular Structure Analysis
The molecular formula of “5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is C6H3BrF3N . The molecular weight is 225.99 . The structure includes a pyridine ring substituted with a bromo group and a trifluoromethyl group .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Analysis
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been extensively studied for its spectroscopic and structural properties. The compound has been characterized using various spectroscopic techniques, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). Additionally, its geometric structure has been optimized using density functional theory (DFT), and its vibrational frequencies and chemical shift values have been calculated. The compound also exhibits interesting non-linear optical (NLO) properties, and its interaction energies have been derived from Natural Bond Orbital (NBO) analysis. Notably, its interaction with pBR322 plasmid DNA and its antimicrobial activities have been explored, showcasing its potential in biomedical applications (Vural & Kara, 2017).
Synthetic Pathways
Researchers have developed novel synthetic routes to construct heterocycles containing the 5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine framework. For example, Fischer indole cyclization has been utilized to synthesize hard-to-reach heterocycles, including the valuable 5-bromo-7-azaindole scaffold, starting from readily available materials. This highlights the compound's versatility and significance in synthetic organic chemistry (Alekseyev et al., 2015).
Medicinal Chemistry and Biological Properties
5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor or a key intermediate in the synthesis of a variety of bioactive molecules. It has been used to construct complex molecular structures with potential biological and medicinal properties. The compound's utility in medicinal chemistry is evident from its involvement in the synthesis of novel anticancer agents, demonstrating its significance in drug discovery and development processes (Khlebnikov et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Trifluoromethylpyridines, including “5-Bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and in the development of pharmaceutical and veterinary products . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Wirkmechanismus
Target of Action
It’s known that similar compounds target the respiratory system .
Mode of Action
It’s known to be used as a substrate in a palladium-catalyzed α-arylation of a refomatsky reagent .
Biochemical Pathways
It’s known that similar compounds are used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
It’s known that similar compounds have acute oral toxicity and may cause skin corrosion/irritation and serious eye damage/eye irritation .
Result of Action
It’s known that similar compounds have superior pest control properties when compared to traditional phenyl-containing insecticides .
Eigenschaften
IUPAC Name |
5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3N2/c9-5-3-14-7-4(1-2-13-7)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHITWRBPIJOTEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

